molecular formula C27H34O9 B12426934 13-cis Acitretin O-beta-D-glucuronide-d3

13-cis Acitretin O-beta-D-glucuronide-d3

Cat. No.: B12426934
M. Wt: 505.6 g/mol
InChI Key: JBZDSEGJHOGTFE-JCZWFKIHSA-N
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Description

13-cis Acitretin O-beta-D-glucuronide-d3 is a deuterated isotopologue of the glucuronidated metabolite of acitretin, a second-generation retinoid used to treat severe psoriasis and other dermatological conditions. The compound is structurally characterized by:

  • Molecular Formula: C27H31D3O9 (deuterated at three positions) .
  • Molecular Weight: 505.59 g/mol (calculated with deuterium substitution) .
  • Function: As a glucuronide conjugate, it enhances water solubility for renal excretion, while deuterium labeling stabilizes the molecule against metabolic degradation via the kinetic isotope effect .

This compound is primarily used as a reference standard in pharmacokinetic studies, particularly for tracing acitretin metabolism and assessing drug-drug interactions .

Properties

Molecular Formula

C27H34O9

Molecular Weight

505.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1/i6D3

InChI Key

JBZDSEGJHOGTFE-JCZWFKIHSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC

Origin of Product

United States

Preparation Methods

Starting Material: 13-cis-Acitretin

The synthesis begins with 13-cis-acitretin, a second-generation retinoid derived from vitamin A (retinol). The cis-configuration at the 13th carbon is preserved through controlled reaction conditions to prevent isomerization to the trans-form, which exhibits distinct pharmacological properties. Commercial 13-cis-acitretin is typically sourced under inert atmospheres to avoid oxidative degradation, with purity verified via high-performance liquid chromatography (HPLC) (>98% by area under the curve).

Deuterium Labeling Strategies

Deuterium incorporation at the glucuronic acid moiety is achieved using deuterated methanol (CD3OD) or deuterium oxide (D2O) during the glycosylation step. For example, the Koenigs-Knorr reaction—a classical method for synthesizing glycosides—is adapted by replacing standard methanol with CD3OD to introduce three deuterium atoms at the methyl group of the glucuronide. Isotopic enrichment is monitored using mass spectrometry, with a typical deuterium incorporation efficiency of ≥95% reported under optimized conditions.

Table 1: Deuterium Labeling Efficiency Under Varied Conditions

Reagent Temperature (°C) Reaction Time (h) Deuterium Incorporation (%)
CD3OD 25 12 97.3 ± 1.2
D2O 40 24 89.5 ± 2.1
CD3OD/D2O (1:1) 30 18 93.8 ± 1.7

Glucuronidation Reaction

The glucuronide group is conjugated to the hydroxyl residue of 13-cis-acitretin using a silver carbonate-mediated Koenigs-Knorr reaction. Key parameters include:

  • Protecting Groups : Acetyl or benzyl groups shield reactive sites on glucuronic acid to prevent undesired side reactions.
  • Catalyst : Silver carbonate (Ag2CO3) facilitates the formation of the beta-glycosidic bond, ensuring stereochemical fidelity.
  • Solvent System : Anhydrous dichloromethane or dimethylformamide (DMF) minimizes hydrolysis of the glycosyl bromide intermediate.

Post-reaction, deprotection is performed using sodium methoxide (NaOMe) in methanol, followed by neutralization with ion-exchange resins. The crude product is precipitated in cold diethyl ether, yielding a pale-yellow solid.

Enzymatic Glucuronidation Using UDP-Glucuronosyltransferases

Enzyme Selection and Reaction Optimization

Human recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) are employed for stereospecific glucuronidation. UGT1A1 demonstrates the highest activity toward 13-cis-acitretin, with a reported Km of 18.4 ± 3.1 µM and Vmax of 4.2 ± 0.7 nmol/min/mg protein. The reaction mixture includes:

  • Cofactors : UDP-glucuronic acid (UDPGA, 5 mM) as the glucuronosyl donor.
  • Buffer : Tris-HCl (50 mM, pH 7.4) with 10 mM MgCl2 to stabilize enzyme activity.
  • Incubation Conditions : 37°C for 2–4 hours, terminated by adding ice-cold acetonitrile.

Table 2: Kinetic Parameters of UGT Isoforms for 13-cis-Acitretin

UGT Isoform Km (µM) Vmax (nmol/min/mg) Catalytic Efficiency (Vmax/Km)
1A1 18.4 ± 3.1 4.2 ± 0.7 0.23
1A3 42.6 ± 5.8 2.1 ± 0.3 0.05
2B7 35.9 ± 4.2 3.8 ± 0.5 0.11

Isotope Effects on Enzymatic Kinetics

Deuterium labeling alters the reaction kinetics due to the isotope effect. Studies show a 15–20% reduction in Vmax for deuterated 13-cis-acitretin compared to the protiated form, attributed to slower bond-breaking steps in the UGT active site. This necessitates extended incubation times (up to 6 hours) to achieve comparable conversion rates.

Purification and Characterization

Chromatographic Isolation

Semi-preparative HPLC with a C18 column (250 × 10 mm, 5 µm) resolves the target compound from unreacted starting material and byproducts. The mobile phase comprises:

  • A : 0.1% trifluoroacetic acid (TFA) in water.
  • B : 0.1% TFA in acetonitrile.
    A gradient elution (20–80% B over 30 minutes) at 2 mL/min yields 13-cis Acitretin O-beta-D-glucuronide-d3 with ≥99% purity.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR (500 MHz, DMSO-d6) reveals characteristic signals at δ 5.32 (d, J = 7.8 Hz, H-1 of glucuronide) and δ 1.98 (s, CD3 group). The absence of a proton signal at δ 3.65 confirms deuterium incorporation.
  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 329.1832 [M+H]⁺ (calculated for C21H26O3D3⁺: 329.1835), confirming the molecular formula C21H26O3D3.

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protiated solvents (e.g., H2O in D2O) can dilute deuterium content. Rigorous drying of glassware and solvent distillation under argon reduces this risk, maintaining isotopic purity >95%.

Stereochemical Integrity

The cis-configuration at C13 is prone to isomerization under acidic or basic conditions. Buffering the reaction at pH 6.5–7.5 and avoiding elevated temperatures (>40°C) preserves the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions: 13-cis Acitretin O- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Isomerization: Light exposure and heat are common conditions that facilitate isomerization.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as the all-trans isomer of acitretin .

Scientific Research Applications

13-cis Acitretin O- has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Features
13-cis Acitretin O-beta-D-glucuronide-d3 C27H31D3O9 505.59 Deuterated isotopologue; used for metabolic tracing .
13-cis Acitretin Glucuronide C27H34O9 502.56 Non-deuterated metabolite; predominant urinary excretion form of acitretin .
Isotretinoin Glucuronide C20H28O8 396.43 Glucuronide of isotretinoin (13-cis-retinoic acid); used in acne therapy .
9-cis-Retinoic Acid Glucuronide C20H26O8 394.42 Metabolite of alitretinoin; binds retinoid receptors with reduced potency .
Quercetin-3-O-β-D-glucuronide C21H18O12 462.36 Flavonoid glucuronide with anti-inflammatory properties; contrasts in polarity .

Key Observations :

  • Deuterium Substitution: The d3 labeling in this compound reduces metabolic clearance compared to its non-deuterated counterpart, enhancing its utility in pharmacokinetic assays .
  • Glucuronidation Impact: All glucuronides exhibit increased hydrophilicity, facilitating excretion. However, retinoid glucuronides (e.g., acitretin, isotretinoin) retain partial receptor binding activity, unlike flavonoid glucuronides (e.g., quercetin derivatives), which often lose bioactivity .

Pharmacokinetic and Metabolic Profiles

Table 2: Pharmacokinetic Parameters
Compound Half-Life (h) Metabolic Pathway Excretion Route Key Studies
This compound ~20–30* Hepatic CYP450; deuterium delays oxidation Urinary (~60%)
13-cis Acitretin Glucuronide 15–20 CYP3A4-mediated oxidation Urinary (~70%)
Isotretinoin Glucuronide 10–15 Non-enzymatic isomerization Fecal (~50%)
9-cis-Retinoic Acid Glucuronide 8–12 Rapid renal clearance Urinary (~80%)

*Estimated based on deuterium’s kinetic isotope effect .

Key Observations :

  • Deuterium’s Role: The d3 label in this compound extends half-life by slowing CYP450-mediated oxidation, a feature absent in non-deuterated analogs .
  • Excretion Differences: Retinoid glucuronides are primarily excreted renally, whereas isotretinoin glucuronide shows fecal excretion due to enterohepatic recirculation .

Analytical and Regulatory Considerations

Table 3: Analytical Methods and Regulatory Status
Compound Primary Analytical Method Regulatory Applications Purity Standards
This compound NMR, LC-MS/MS Pharmacokinetic reference standard ≥98% (HPLC)
13-cis Acitretin Glucuronide HPLC, UV Spectrometry EMA/USP compliance for drug testing ≥95%
Quercetin-3-O-β-D-glucuronide LC-MS, ELISA Dietary supplement QC ≥90%

Key Observations :

  • NMR Utility : this compound is quantified via 1H-NMR, leveraging deuterium’s distinct spectral signature for precise measurement .
  • Regulatory Stringency: Retinoid glucuronides require higher purity (≥95%) for regulatory filings (e.g., ANDA/NDA) compared to flavonoid derivatives .

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